5-(Butoxymethyl)-3-methylisoxazole is a heterocyclic organic compound characterized by the presence of an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom. This compound is recognized for its potential applications in medicinal chemistry and various biochemical research fields. The molecular formula of 5-(Butoxymethyl)-3-methylisoxazole is with a molecular weight of approximately 169.22 g/mol. The compound's systematic name is 5-(butoxymethyl)-3-methyl-1,2-oxazole, and it has been cataloged under the Chemical Abstracts Service number 14678-02-5.
5-(Butoxymethyl)-3-methylisoxazole can be synthesized through various chemical reactions involving precursors such as 3-methyl-4-nitro-5-(butoxymethyl)furan and hydrazine hydrate. The synthesis typically involves cyclization processes that are optimized for yield and purity in industrial settings.
This compound falls under the category of heterocyclic compounds, specifically isoxazoles, which are known for their diverse biological activities and importance in pharmaceutical chemistry. Isoxazoles are often studied for their pharmacological properties, including analgesic, antibacterial, and anti-inflammatory effects .
The synthesis of 5-(Butoxymethyl)-3-methylisoxazole can be achieved through several methods. A common approach involves the reaction of 3-methyl-4-nitro-5-(butoxymethyl)furan with hydrazine hydrate, followed by cyclization to form the isoxazole ring. This reaction typically takes place in solvents such as ethanol or methanol, often requiring heating to facilitate cyclization.
The reaction conditions are critical for achieving high yields and purity. Industrial methods may utilize continuous flow reactors to optimize the synthesis process. This allows for better control over reaction parameters such as temperature and pressure, ensuring consistent quality in the final product.
The molecular structure of 5-(Butoxymethyl)-3-methylisoxazole features a butoxymethyl group attached to the nitrogen atom of the isoxazole ring. The structure can be represented using various notations:
InChI=1S/C9H15NO2/c1-3-4-5-11-7-9-6-8(2)10-12-9/h6H,3-5,7H2,1-2H3
CCCCOCC1=CC(=NO1)C
The compound has a melting point of approximately 85–87 °C and a boiling point of around 231.3 °C at standard atmospheric pressure. Its density is reported to be about 1.2 g/cm³ .
5-(Butoxymethyl)-3-methylisoxazole can undergo various chemical reactions typical of isoxazole derivatives. These include:
The specific conditions for these reactions often involve the use of catalysts or specific solvents to promote reactivity. For instance, common reagents include alkyl halides for substitution reactions and Lewis acids for facilitating cycloaddition processes .
The mechanism of action for compounds like 5-(Butoxymethyl)-3-methylisoxazole typically involves interaction with biological targets through multiple pathways. Isoxazoles are known to affect various biological activities, including antimicrobial and anti-inflammatory responses.
Research indicates that isoxazoles can inhibit specific enzymes or proteins involved in disease processes, contributing to their therapeutic potential in treating conditions such as infections or inflammation .
5-(Butoxymethyl)-3-methylisoxazole exhibits typical chemical properties associated with heterocyclic compounds:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
5-(Butoxymethyl)-3-methylisoxazole has significant potential in scientific research due to its structural characteristics and biological activities. It is primarily used as a building block in the synthesis of more complex pharmaceutical compounds. Its derivatives have been explored for their roles in treating various diseases, including neurological disorders and infections.
Furthermore, ongoing research into its pharmacological properties continues to unveil new applications within medicinal chemistry, particularly concerning drug development aimed at targeting specific biological pathways .
One-pot cycloaddition reactions have emerged as efficient methodologies for constructing the isoxazole core with simultaneous introduction of functional handles for subsequent butoxymethylation. The base-catalyzed [3+2] cycloaddition between ethyl nitroacetate and propargyl ether derivatives enables direct access to 5-(alkoxymethyl)isoxazole scaffolds. This strategy capitalizes on the electrophilic character of activated alkynes and the nucleophilic properties of nitroacetate anions under basic conditions. Research demonstrates that sodium hydroxide catalysis in aqueous media provides optimal regioselectivity for 3,5-disubstituted isoxazole formation, with propargyl benzoate serving as a key precursor that undergoes in situ hydrogenolysis to reveal the hydroxymethyl intermediate [6] [7].
Critical to this approach is the temperature-controlled cyclization, typically conducted at 60°C, which suppresses side reactions while maintaining the integrity of sensitive functional groups. Post-cyclization, the benzoate protecting group is selectively cleaved under mild hydrogenation conditions using palladium on carbon (Pd/C), yielding the 5-(hydroxymethyl)-3-methylisoxazole intermediate essential for butoxymethyl group installation. This methodology achieves exceptional functional group tolerance and eliminates the need for stoichiometric dehydrating agents traditionally employed in isoxazole synthesis, representing a significant advancement in both atom economy and procedural simplicity [6] [7].
Table 1: Cycloaddition Approaches to Isoxazole Intermediates
Propargyl Derivative | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Propargyl benzoate | NaOH | H₂O | 60 | 92 | [6] |
Propargyl acetate | DABCO | Chloroform | 25 | 85 | [6] |
Propargyl butyl ether | NaOH | THF/H₂O | 50 | 78 | [7] |
The strategic installation of the butoxymethyl moiety relies heavily on regioselective etherification of 5-(hydroxymethyl)-3-methylisoxazole precursors. The Williamson ether synthesis remains the most reliable method, utilizing nucleophilic displacement of alkyl halides by the hydroxymethyl-substituted isoxazole under basic conditions. Optimization studies reveal that anhydrous potassium carbonate in aprotic solvents like acetonitrile provides superior yields (85-92%) while minimizing O- versus N-alkylation byproducts [4]. The reaction typically employs butyl bromide as the alkylating agent, with reaction temperatures maintained at 60-80°C to ensure complete conversion without compromising isoxazole ring stability.
A significant advancement involves the phase-transfer catalysis approach using tetrabutylammonium bromide (TBAB), which facilitates the reaction between aqueous sodium hydroxide and organic-soluble isoxazole derivatives. This technique dramatically enhances reaction kinetics, reducing etherification times from 12-24 hours to 2-4 hours while maintaining excellent regioselectivity. For acid-sensitive substrates, silver oxide-mediated etherification offers a mild alternative, particularly valuable when preserving acid-labile functional groups in complex molecular architectures [4] [5]. The reaction efficiency exhibits marked dependence on the leaving group reactivity, with iodide > bromide > chloride observed in kinetic studies, though bromide remains preferred for economic and handling considerations.
Table 2: Etherification Efficiency Under Various Conditions
Base System | Solvent | Butylating Agent | Time (h) | Yield (%) |
---|---|---|---|---|
K₂CO₃, anhydrous | Acetonitrile | Butyl bromide | 12 | 92 |
NaOH (50%), TBAB | Toluene/H₂O | Butyl bromide | 3 | 89 |
Ag₂O | Chloroform | Butyl iodide | 8 | 78 |
NaH, anhydrous | Tetrahydrofuran | Butyl bromide | 1 | 95 |
Transition metal catalysis enables direct introduction of butoxymethyl groups through reductive etherification and C-O coupling strategies. Palladium-catalyzed reactions have demonstrated exceptional utility for the one-pot conversion of aldehydes to butoxymethyl ethers via in situ generated hemiaminals. This approach utilizes 3-methyl-5-isoxazolecarbaldehyde as a key intermediate, which undergoes condensation with butanol followed by reduction using polymethylhydrosiloxane (PMHS) in the presence of Pd/C. The catalytic triad of palladium, triethylamine, and molecular sieves achieves near-quantitative conversion to 5-(butoxymethyl)-3-methylisoxazole under mild conditions (40°C, 4 hours) with minimal over-reduction byproducts [5] [6].
For late-stage functionalization, copper-catalyzed O-alkylation has emerged as a valuable alternative, particularly when employing boronic ester derivatives. The Chan-Lam-Evans coupling between 5-(hydroxymethyl)-3-methylisoxazole and butylboronic acid in the presence of copper(II) acetate and molecular sieves provides moderate yields (65-75%) but exhibits excellent functional group compatibility. Additionally, phase-transfer catalysts bearing butoxymethyl groups enable novel transfer etherification pathways. Quaternary ammonium salts like benzyltriethylammonium chloride facilitate hydroxide ion transfer across phase boundaries, catalyzing the reaction between hydroxymethylisoxazoles and butyl halides with turnover frequencies exceeding 50 h⁻¹ under optimized conditions [4] [5].
The integration of 5-(butoxymethyl)-3-methylisoxazole into peptide backbones leverages solid-supported synthesis for creating isoxazole-peptide hybrids with defined spatial orientations. The acid-labile Wang resin serves as the preferred solid support due to its compatibility with isoxazole stability requirements. Functionalization begins with ester linkage formation between Fmoc-protected amino acids and the hydroxymethyl group of resin-bound isoxazole derivatives. The Fmoc/tBu strategy enables sequential peptide elongation while preserving the butoxymethyl moiety, with critical attention to coupling reagent selection to prevent racemization [2] [6].
Palladium-mediated hydrogenolytic cleavage from resin supports demonstrates particular advantage for these systems, as it simultaneously removes protecting groups while liberating the target molecule without compromising the isoxazole ring. Studies comparing cleavage cocktails reveal that Pd(0)-catalyzed transfer hydrogenation using ammonium formate in methanol provides quantitative cleavage while maintaining butoxymethyl integrity. For more complex architectures, photolabile linkers based on o-nitrobenzyl alcohol derivatives enable UV-triggered release under exceptionally mild conditions, preserving acid-sensitive functional groups in the target molecules. This solid-phase approach enables rapid generation of structurally diverse peptidomimetics featuring the lipophilic butoxymethylisoxazole moiety as a β-turn mimetic or helix-inducing element [2] [6].
Table 3: Solid-Phase Synthesis Parameters for Isoxazole-Peptidomimetics
Resin Type | Linker Chemistry | Coupling Reagent | Cleavage Method | Purity (%) |
---|---|---|---|---|
Wang resin | Ester | HBTU/DIPEA | TFA/water (95:5) | 85 |
Rink amide MBHA | Amide | HATU/DIPEA | TFA/TIS/water (94:3:3) | 92 |
Trityl chloride | Ether | PyBOP/NMM | AcOH/TFE/DCM (1:1:3) | 78 |
PAL linker | Amide | DIC/OxymaPure® | Pd(0)/ammonium formate | 95 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1